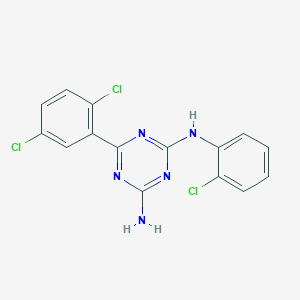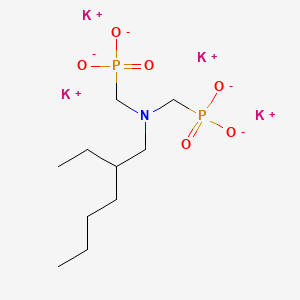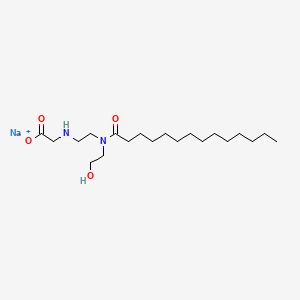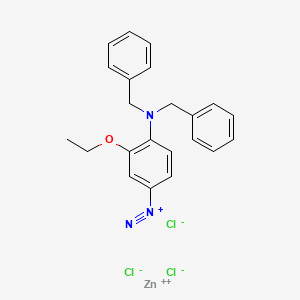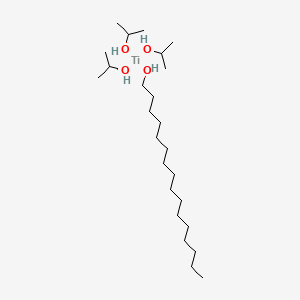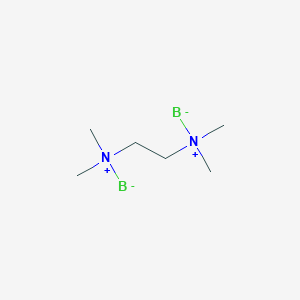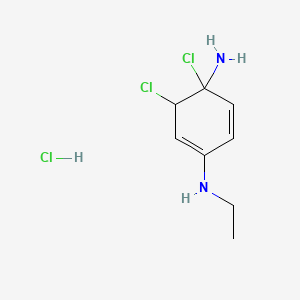
4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N2·HCl. It is a derivative of benzene, characterized by the presence of two chlorine atoms and an ethylamine group attached to the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride typically involves multiple steps. One common method includes the nitration of 4,5-dichlorobenzene, followed by reduction to form the corresponding diamine. The final step involves the ethylation of the diamine to produce the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or reduce any oxidized forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Medicine: It may serve as a precursor for pharmaceutical agents or as a model compound in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine atoms and the ethylamine group allows it to form strong interactions with target molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichlorobenzene-1,4-diamine: Lacks the ethyl group, making it less versatile in certain reactions.
N-Ethylbenzene-1,4-diamine: Does not have chlorine atoms, affecting its reactivity and applications.
4,5-Dichloro-N-methylbenzene-1,4-diamine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
Uniqueness
4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride is unique due to the combination of chlorine atoms and an ethylamine group, which provides distinct reactivity and makes it suitable for a variety of applications in research and industry.
Properties
CAS No. |
94136-02-4 |
|---|---|
Molecular Formula |
C8H13Cl3N2 |
Molecular Weight |
243.6 g/mol |
IUPAC Name |
3,4-dichloro-1-N-ethylcyclohexa-1,5-diene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H12Cl2N2.ClH/c1-2-12-6-3-4-8(10,11)7(9)5-6;/h3-5,7,12H,2,11H2,1H3;1H |
InChI Key |
CUVWRWLZCHXJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(C(C=C1)(N)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


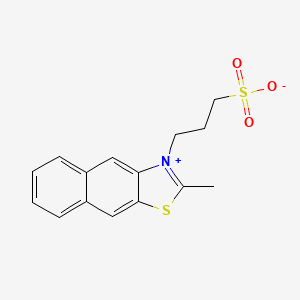
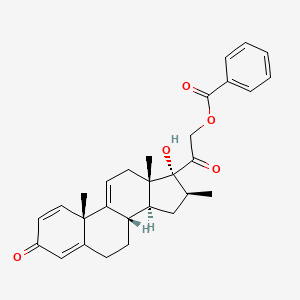
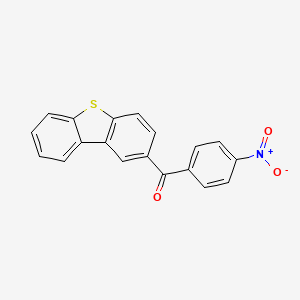
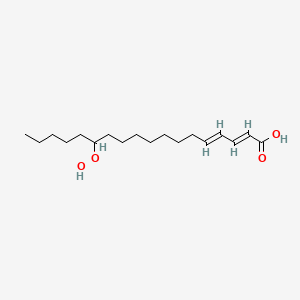
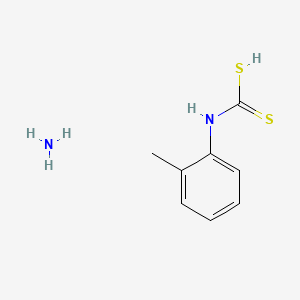
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
